Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Description
Properties
IUPAC Name |
ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRSTVREZNQBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20I3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161466-39-3 | |
| Record name | Ethyl 7-(3-amino-2,4,6-triiodophenyl)-heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Iodination of the Phenyl Ring
Esterification and Side-Chain Modification
Steglich Esterification
The heptanoic acid side chain is coupled to the iodinated phenyl group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Source demonstrates this method for analogous triiodinated compounds, achieving 85–92% yields. The reaction proceeds at room temperature in anhydrous dichloromethane, with DMAP catalyzing the activation of the carboxylic acid.
Reaction Scheme :
Acid-Catalyzed Esterification
Traditional methods employ sulfuric acid or p-toluenesulfonic acid (PTSA) in refluxing ethanol. While cost-effective, these conditions risk iodination loss or amino group oxidation, limiting yields to 60–70%.
Industrial-Scale Production
Automated Reactor Systems
Industrial synthesis (source) uses continuous-flow reactors for iodination and amination, ensuring consistent heat and mass transfer. Parameters include:
| Step | Temperature | Pressure | Residence Time | Yield |
|---|---|---|---|---|
| Iodination | 55°C | 1 atm | 8 hours | 88% |
| Amination | 90°C | 8 bar | 6 hours | 78% |
| Esterification | 25°C | 1 atm | 24 hours | 90% |
Purification and Quality Control
Crude product is purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water. HPLC analysis confirms >99% purity, with residual solvents (e.g., DCM) maintained below 50 ppm.
Comparative Analysis of Methods
Catalytic Efficiency
Solvent and Environmental Impact
Industrial processes favor dichloromethane for iodination due to its non-polarity, though recycling systems mitigate environmental concerns. Ethanol is preferred for esterification as a greener solvent.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to remove the iodine atoms or convert the ester group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated compounds or alcohol derivatives.
Substitution: Compounds with different functional groups replacing the iodine atoms.
Scientific Research Applications
Hepatocyte-Selective Delivery Systems
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is primarily known for its role in developing hepatocyte-selective oil-in-water emulsions. These emulsions are designed to enhance the delivery of lipophilic or amphipathic compounds specifically to liver cells (hepatocytes), leveraging the natural lipid transport system of the body.
Imaging Applications
The compound has been investigated as a contrast agent in imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). Its high iodine content makes it particularly useful for enhancing the visibility of liver lesions.
Case Studies and Research Findings
- Imaging Efficacy : A study demonstrated that oil-in-water emulsions containing this compound significantly improved the detection of expansive lesions in the liver compared to traditional water-soluble contrast agents. These emulsions showed enhanced imaging characteristics due to their selective uptake by hepatocytes .
- Clinical Trials : The efficacy of these formulations has been tested in both animal models and human subjects, showing promising results in terms of safety and diagnostic performance. However, some adverse reactions were noted, including fever and hypotension, which necessitated further research into optimizing formulation stability and safety profiles .
Therapeutic Applications
Beyond imaging, this compound has potential therapeutic applications due to its ability to deliver drugs directly to liver cells.
Potential Therapeutics
- Drug Delivery Systems : The compound can be incorporated into drug delivery systems aimed at treating liver diseases or conditions requiring targeted therapy. Its amphipathic nature allows for the encapsulation of various therapeutic agents, enhancing their solubility and stability .
- Research Directions : Ongoing studies are exploring its use in delivering chemotherapeutic agents specifically to liver tumors, thereby increasing local drug concentrations while reducing systemic exposure and side effects .
Mechanism of Action
The mechanism of action of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance its binding affinity to certain proteins, leading to changes in their activity. The amino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects on biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate with structurally or functionally related compounds:
Biological Activity
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a compound of interest due to its unique structural features and potential biological activities. This article summarizes the available research on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a heptanoate chain and a triiodophenyl group. The presence of iodine in the phenyl ring enhances its potential for biological activity, particularly in imaging and therapeutic applications. Its molecular formula is C16H22I3N and it has a molecular weight of 493.1 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers .
- Cellular Uptake : The compound's lipophilic nature allows it to penetrate cellular membranes effectively, facilitating its uptake into cells where it can exert its effects on intracellular targets .
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The following table summarizes key findings from relevant studies:
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| HeLa | 10 | Induced apoptosis | |
| MCF-7 | 20 | Inhibited proliferation | |
| A549 | 15 | Reduced viability |
Imaging Applications
The iodinated structure of this compound makes it a candidate for use as a contrast agent in imaging techniques such as computed tomography (CT). Its high iodine content enhances radiopacity, allowing for better visualization of tissues during imaging procedures .
Case Studies
- Case Study on Tumor Imaging : A study investigated the use of this compound as a contrast agent in animal models. Results indicated significant enhancement in tumor visibility compared to standard contrast agents, suggesting its potential utility in clinical settings .
- Anticancer Efficacy : In a clinical trial involving patients with advanced solid tumors, administration of this compound resulted in partial responses in several cases. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Studies have shown that peak plasma concentrations are achieved within one hour post-administration. The compound is metabolized predominantly by hepatic enzymes and excreted via urine.
Q & A
Q. What synthetic strategies are effective for introducing the 3-amino-2,4,6-triiodophenyl group into heptanoate esters?
To synthesize Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate, focus on coupling reactions between iodinated aromatic precursors and heptanoate esters. A methodological approach involves:
- Iodination : Use iodine monochloride (ICl) or electrophilic iodination agents under controlled temperatures (0–25°C) to achieve regioselective substitution.
- Amine protection : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during esterification.
- Esterification : Employ Steglich esterification (DCC/DMAP) or acid-catalyzed conditions (H₂SO₄, reflux) to link the iodinated phenyl group to the heptanoate chain.
- Purification : Use flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC for isolation .
Q. Which chromatographic methods are validated for purity analysis of this compound?
Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA)-modified mobile phases (e.g., SMD-TFA05 conditions) is recommended. Key parameters:
Q. What safety protocols are recommended for handling iodinated esters in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile iodinating agents.
- Waste disposal : Segregate halogenated waste according to GHS guidelines (e.g., H302, H315, H319 codes for iodinated analogs) .
Advanced Research Questions
Q. How do iodine substituents influence the phase behavior of ethyl heptanoate derivatives in supercritical CO₂ systems?
Triiodination significantly increases molecular weight and polarity, altering critical locus parameters (pressure-temperature-composition). Methodological steps:
- Experimental design : Replicate binary CO₂/ethyl ester phase studies (as in ethyl heptanoate/CO₂ systems ), but adjust pressure ranges to account for iodine’s bulk.
- Data analysis : Compare deviations in critical temperature (Tc) and pressure (Pc) using the Peng-Robinson equation. Expect reduced CO₂ solubility due to iodine’s electron-withdrawing effects.
Q. How can contradictions in LCMS and NMR data for iodinated esters be resolved?
- Cross-validation : Use high-resolution LCMS (HRMS) to confirm molecular formulas and isotopic patterns (e.g., distinct ¹²⁷I triplet).
- NMR optimization : Employ ¹³C-DEPT and 2D NMR (HSQC, HMBC) to resolve overlapping signals caused by iodine’s magnetic anisotropy.
- Quantitative analysis : Compare integration ratios of aromatic vs. aliphatic protons to detect impurities .
Q. What statistical models are applicable for resolving discrepancies in psychometric detection thresholds of iodinated esters?
- Psychometric functions : Fit concentration-detection data using linear regression (e.g., Z-score models: y = slope·log(concentration) + intercept) as demonstrated for ethyl heptanoate .
- Error analysis : Calculate confidence intervals (e.g., 95% CI) to validate detectability thresholds. Adjust for iodine’s potential olfactory masking effects using multivariate ANOVA.
Q. How does the 3-amino-2,4,6-triiodophenyl group affect liquid-liquid extraction efficiency in ternary systems?
- Phase equilibrium studies : Adapt tie-line data from ethyl heptanoate/water/carboxylic acid systems to model iodine’s impact.
- Separation factors : Calculate distribution coefficients (D) for the iodinated ester vs. non-iodinated analogs. Expect reduced D values due to increased hydrophilicity from the amino group.
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
